Hept-3-ene-1,2-diol

Description

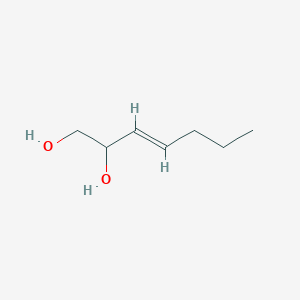

Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

(E)-hept-3-ene-1,2-diol |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h4-5,7-9H,2-3,6H2,1H3/b5-4+ |

InChI Key |

ODEOVZOBLABBOL-SNAWJCMRSA-N |

Isomeric SMILES |

CCC/C=C/C(CO)O |

Canonical SMILES |

CCCC=CC(CO)O |

Origin of Product |

United States |

Preparation Methods

Diketone Reduction

Reduction of hept-3-ene-1,2-dione using NaBH₄ or LiAlH₄ provides the diol:

Epoxidation and Hydrolysis

- Epoxidation : Treating hept-1,3-diene with mCPBA forms a 1,2-epoxide.

- Acid-Catalyzed Hydrolysis :

Hept-1,2-epoxide + H₂O/H⁺ → Hept-1,2-diol (requires subsequent isomerization to position 3烯). - Challenges : Controlling double bond migration during hydrolysis.

Biocatalytic Approaches

Microbial oxidation or enzymatic hydroxylation offers stereoselectivity:

- Example : Pseudomonas spp. oxidize alkenes to diols via monooxygenase activity.

- Substrate : Hept-3-ene with engineered enzymes to target C1 and C2.

- Advantages : High enantiomeric excess (ee > 90%).

Industrial-Scale Oxidative Methods

Patent US4235823A describes glycol oxidation using Ag/Cu catalysts:

- Conditions :

- Temperature: 450–750°C, O₂ atmosphere.

- Catalyst: Layered Ag/Cu particles (0.1–2.5 mm).

- Application : Adapting this for heptane-1,2-diol oxidation could introduce the double bond via dehydrogenation.

Heptane-1,2-diol → [Ag/Cu, O₂] → this compound (50–70% yield).

Protection-Deprotection Strategies

Sensitive hydroxyl groups necessitate temporary protection:

- Protection : Acetylation of this compound using acetic anhydride.

- Functionalization : Introduce the double bond via Wittig reaction or elimination.

- Deprotection : Basic hydrolysis restores diol.

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Scalability |

|---|---|---|---|

| Sharpless Dihydroxylation | 60–75% | High (ee > 90%) | Moderate |

| Prins Cyclization | 70–85% | Moderate | High |

| Diketone Reduction | 85–90% | Low | High |

| Biocatalytic | 50–70% | Very High | Low |

| Industrial Oxidation | 50–70% | Low | Very High |

Key Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: Hept-3-ene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bond can be reduced to form heptane-1,2-diol.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products:

Oxidation: Hept-3-ene-1,2-dione or hept-3-ene-1-al.

Reduction: Heptane-1,2-diol.

Substitution: Hept-3-ene-1,2-dichloride or hept-3-ene-1,2-dibromide.

Scientific Research Applications

Hept-3-ene-1,2-diol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Its derivatives are studied for potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of hept-3-ene-1,2-diol depends on the specific reaction or application. In oxidation reactions, the hydroxyl groups are typically the reactive sites, undergoing electron transfer to form carbonyl compounds. In biological systems, its mechanism of action may involve interactions with cellular membranes or enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Hept-3-ene-1,2-diol with structurally analogous diols, emphasizing molecular features, stability, reactivity, and biological relevance.

Table 1: Key Comparative Data of this compound and Analogous Diols

Key Comparison Points

Structural and Stereochemical Complexity this compound’s unsaturation introduces cis/trans isomerism, distinguishing it from saturated analogs like propane-1,2-diol . Chiral analogs, such as (S)-3-butene-1,2-diol, highlight the role of stereochemistry in applications like asymmetric synthesis . Cyclic diols (e.g., cis-1,2-dihydronaphthalene-1,2-diol) exhibit enhanced rigidity, influencing metabolic roles in plants , whereas this compound’s linearity may favor solubility in nonpolar solvents.

Reactivity and Stability Vicinal diols are prone to dehydration or oxidation. For example, trans-6-methyl-1,2-dihydronaphthalene-1,2-diol decomposes on GC columns , suggesting this compound may require stabilization during analysis. Aromatic diols like benzene-1,2-diol participate in redox reactions due to phenolic hydroxyl groups , whereas aliphatic diols like this compound may undergo esterification or etherification.

Biological and Industrial Relevance

- Benzene-1,2-diol derivatives show antimicrobial activity , while this compound’s bioactivity remains unexplored but may differ due to its aliphatic chain.

- Read-across analysis of 8-p-menthene-1,2-diol dismissed mutagenicity concerns , implying similar aliphatic diols like this compound could share favorable safety profiles.

Synthetic Accessibility

- Bicyclic diols (e.g., bicyclo[2.2.1]this compound) require stereoselective synthesis routes , suggesting this compound might be synthesized via dihydroxylation of hept-3-ene.

Biological Activity

Hept-3-ene-1,2-diol, a compound characterized by its unique structural features, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a double bond between the third and fourth carbon atoms and hydroxyl groups on the first and second carbon atoms. This configuration contributes to its reactivity and biological properties.

1. Antioxidant Activity

This compound has been investigated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

Table 1: Antioxidant Activity Comparison

The IC50 value indicates the concentration required to inhibit 50% of the free radicals. This compound shows moderate antioxidant activity compared to well-known antioxidants like ascorbic acid.

2. Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases such as Parkinson's disease (PD). A study demonstrated that this compound could protect dopamine neurons from neurotoxic damage.

Case Study: Neuroprotection in MPTP Model

In an experiment using the MPTP model of PD, this compound was administered to mice. Results showed a significant reduction in neuronal loss compared to control groups, indicating its potential as a neuroprotective agent.

3. Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties against various pathogens. Its effectiveness varies depending on the type of microorganism.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 75 µg/mL | |

| Candida albicans | 100 µg/mL |

The results indicate that this compound exhibits varying degrees of antimicrobial activity, making it a candidate for further exploration in antimicrobial therapies.

The biological activities of this compound may be attributed to its ability to modulate oxidative stress pathways and influence cellular signaling mechanisms. The presence of hydroxyl groups enhances its reactivity with free radicals, contributing to its antioxidant capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.